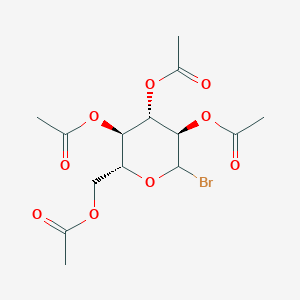
Tetra-O-acetylglucopyranosyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra-O-acetylglucopyranosyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C14H19BrO9 and its molecular weight is 411.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Applications
Tetra-O-acetylglucopyranosyl bromide is primarily utilized as a glycosylation reagent in the synthesis of oligosaccharides and glycosides. Its acetyl groups provide stability during the reaction process and facilitate selective deacetylation post-synthesis.
Glycosylation Reactions
- It serves as a donor for glycosidic bond formation, allowing for the synthesis of various glycosides that can be used in pharmaceuticals and biochemistry.
- For example, its application in the synthesis of flavonoid glycosides has been documented, where it enhances the bioactivity of flavonoids by improving their solubility and stability in biological systems .
Synthesis of Bioactive Compounds
- This compound has been employed in synthesizing compounds with potential insulin-mimetic properties, contributing to diabetes research .
- It has also been used in the modification of natural products to enhance their pharmacological activities, such as anti-inflammatory and analgesic effects .
Case Study 1: Synthesis of Kaempferol Glycosides
A study focused on synthesizing kaempferol glycosides using this compound demonstrated its ability to enhance glucose uptake in cells, suggesting potential applications in diabetes management. The synthetic pathway involved multiple steps of protection and deprotection, showcasing the compound's utility in complex organic synthesis .
Case Study 2: Functionalization of Natural Phenols
Research highlighted the functionalization of natural phenols through reactions involving this compound, resulting in derivatives with improved bioactivity. This study illustrated how modifying natural compounds can lead to enhanced therapeutic effects against various diseases .
Summary Table of Applications
化学反応の分析
Glycosylation Reactions
Tetra-O-acetylglucopyranosyl bromide (1 ) serves as a glycosyl donor in the synthesis of O-acyl glycosides. A phase-transfer catalysis (PTC) method using Aliquat 336® (tricaprylylmethylammonium chloride) enables efficient coupling with carboxylic acids under mild conditions :
-
1 (2.5 mmol), acid (5 mmol), K₂CO₃ (5 mmol), and PTC (0.25 mmol) in dichloromethane (DCM) yield 1-O-acyl-β-d-glucopyranose tetraacetates (3 ) in >90% yield.
-
Water content critically influences side reactions: >115 equiv. H₂O promotes lactol (4 ) formation (Table 1).
Table 1: Effect of Water on Reaction Outcome
| H₂O Added | Product 3 Yield | Product 4 Yield |
|---|---|---|
| None | 92% | <5% |
| 115 equiv. | 60% | 35% |
Phase-transfer catalysts like tetraethylammonium bromide (TEAB) or benzyltriethylammonium chloride (BTEAC) are equally effective .
Formation of Heterocyclic Derivatives
The bromide participates in nucleophilic substitutions to synthesize bioactive glycosides. For example:
-
Reaction with 1,2,4-triazole-3-thione Schiff bases (5a–5d ) produces D-glucopyranosyl-1,2,4-triazole-3-thione derivatives (1a–1d ) with cytotoxic activity against cancer cell lines (MCF-7, Bel-7402) .
Dehydrobromination to Glucal Derivatives
Elimination of HBr from 1 forms 2-acetoxy-D-glucal triacetate (11 ), catalyzed by secondary amines :
-
Catalysts : Diethylamine (3 equiv.) in acetonitrile/collidine at 26°C achieves 50% conversion in 1 hour.
-
Solvent Effects : Polar solvents (e.g., DMF) accelerate elimination.
-
Additives : Tetra-n-butylammonium bromide enhances reaction rates by stabilizing transition states.
Table 2: Catalytic Efficiency of Amines
| Amine | Relative Rate (k, min⁻¹) |
|---|---|
| Diethylamine | 0.013 |
| 1,4-Diazabicyclo[2.2.2]octane | 0.021 |
| Triethylamine | <0.001 |
Bromination and Sulfenyl Bromide Formation
Treatment with bromine generates tetra-O-acetyl-β-d-glucopyranosylsulfenyl bromide (2 ), which decomposes to 1 or forms disulfides (4 ) upon prolonged exposure :
Competing Reaction Pathways
特性
分子式 |
C14H19BrO9 |
|---|---|
分子量 |
411.2 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
InChIキー |
CYAYKKUWALRRPA-RQICVUQASA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
同義語 |
2,3,4,6-tetra-O-acetylglucopyranosyl bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















